(-)-Dihydroalprenolol
Description
Significance as a Radioligand in Receptor Studies
The most significant application of (S)-Dihydroalprenolol is in its radiolabeled form, typically with tritium (B154650) ([3H]), as [3H]dihydroalprenolol or [3H]DHA. wikipedia.orgnih.gov This radioligand is extensively used to label and isolate beta-adrenergic receptors for study. nih.gov Its high affinity and specificity for these receptors allow researchers to perform a variety of binding assays. wikipedia.orgnih.gov
Research conducted in 1976 demonstrated that [3H]dihydroalprenolol could label beta-adrenergic receptor sites with high affinity in rat and monkey brain membranes, which was a pivotal discovery for its use in drug development. wikipedia.org The binding is characterized by being rapid, reversible, of high affinity, and stereoselective. nih.gov For instance, studies on human myometrium showed that the binding of [3H]DHA reached equilibrium in 12 minutes and was readily reversible. nih.gov
Radioligand displacement assays are a common application, where [3H]DHA is used to determine the binding affinities (expressed as Kᵢ values) of other unlabeled compounds for beta-adrenergic receptors. pnas.org These experiments are crucial for screening new drug candidates and understanding their interaction with the receptor. nih.govpnas.org The order of potency with which different adrenergic agents compete for the [3H]DHA binding sites helps to pharmacologically characterize the receptor subtype. nih.govnih.gov For beta-2 (β₂) adrenergic receptors, the typical order of agonist potency for displacing [3H]DHA is isoproterenol (B85558) > epinephrine (B1671497) > norepinephrine. nih.govnih.gov
Physicochemical Properties of Dihydroalprenolol (B1202188)
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₅NO₂ | wikipedia.orgnih.gov |
| Molar Mass | 251.370 g·mol⁻¹ | wikipedia.orgnih.gov |
| XLogP3 | 3.4 | wikipedia.orgnih.gov |
| Hydrogen Bond Donor Count | 2 | wikipedia.org |
| Hydrogen Bond Acceptor Count | 3 | wikipedia.org |
Binding Characteristics of [³H]-(S)-Dihydroalprenolol in Various Tissues
| Tissue/Cell Line | Dissociation Constant (Kᴅ) | Max. Binding Capacity (Bₘₐₓ) | Source |
| Human Myometrium | 0.50 nM | 70 fmol/mg protein | nih.gov |
| BC3H1 Muscle Cells (High Affinity Site) | 0.53 nM | 58 fmol/mg protein | nih.gov |
| BC3H1 Muscle Cells (Low Affinity Site) | 110 nM | 1100 fmol/mg protein | nih.gov |
| Hamster β₂-AR (Wild-type in COS-1 cells) | 3.0 nM | 18 pmol/mg | nih.gov |
Historical Context of its Application in Beta-Adrenergic Receptor Research
The use of radioligand binding techniques, particularly with antagonists like (S)-Dihydroalprenolol, marked a revolutionary step in receptor pharmacology. acpjournals.org Before the mid-1970s, adrenergic receptors were studied indirectly, primarily through the physiological or biochemical responses they mediated, such as adenylate cyclase activation. jci.org
In 1977, it was formally documented that the compound formed by the catalytic reduction of (-)-alprenolol with tritium is (-)-[3H]dihydroalprenolol. nih.gov Crucially, this study confirmed that the biological activity of dihydroalprenolol was identical to that of alprenolol (B1662852) in both direct ligand binding and its ability to inhibit catecholamine-stimulated adenylate cyclase. nih.gov This validation cemented its role as a reliable tool for direct receptor studies. nih.gov
The development and application of [3H]dihydroalprenolol and similar radioligands allowed for the direct identification, quantification, and characterization of beta-adrenergic receptors in various tissues, including the central nervous system, human lymphocytes, and heart muscle. acpjournals.orgjci.org This direct approach provided a more precise understanding of receptor properties, distribution, and regulation under different physiological and pathological conditions. acpjournals.org For example, [3H]DHA was used to demonstrate that beta-adrenergic receptors in human lymphocytes are coupled to adenylate cyclase and exhibit stereospecificity, where the (-) stereoisomers of agonists and antagonists are significantly more potent than their (+) counterparts. jci.org
Over the decades, [3H]DHA has been employed in countless studies to explore receptor subtypes (β₁ and β₂), receptor density changes in disease states, and the molecular mechanisms of drug action. wikipedia.orgtaylorandfrancis.comnih.gov Its use in competition binding assays remains a gold standard for characterizing the affinity of novel adrenergic compounds. pnas.orgniscpr.res.in
Potency Order of Adrenergic Agents in Displacing [³H]DHA from Beta-Adrenergic Receptors
| Tissue | Potency Order | Source |
| Human Myometrium | Isoproterenol > Epinephrine >> Norepinephrine | nih.gov |
| Rabbit Iris-Ciliary Bodies | Propranolol ≥ Isoproterenol ≥ Epinephrine > Norepinephrine ≥ Phentolamine | nih.gov |
| BC3H1 Muscle Cells | Isoprenaline > Adrenaline > Noradrenaline > Phenylephrine | nih.gov |
Structure
2D Structure
Properties
CAS No. |
59624-90-7 |
|---|---|
Molecular Formula |
C15H25NO2 |
Molecular Weight |
251.36 g/mol |
IUPAC Name |
(2S)-1-(propan-2-ylamino)-3-(2-propylphenoxy)propan-2-ol |
InChI |
InChI=1S/C15H25NO2/c1-4-7-13-8-5-6-9-15(13)18-11-14(17)10-16-12(2)3/h5-6,8-9,12,14,16-17H,4,7,10-11H2,1-3H3/t14-/m0/s1 |
InChI Key |
JVHCMYZFGCOCTD-AWEZNQCLSA-N |
Isomeric SMILES |
CCCC1=CC=CC=C1OC[C@H](CNC(C)C)O |
Canonical SMILES |
CCCC1=CC=CC=C1OCC(CNC(C)C)O |
Appearance |
Solid powder |
Other CAS No. |
59624-90-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Dihydroalprenolol, (S)-; L-Dihydroalprenolol; |
Origin of Product |
United States |
Synthetic Methodologies and Stereochemical Characterization
Stereoselective Synthesis from Alprenolol (B1662852) Precursors
The primary method for the stereoselective synthesis of (S)-Dihydroalprenolol involves the catalytic reduction of its direct precursor, (S)-Alprenolol. This process is fundamentally a hydrogenation reaction where the allyl group of (S)-Alprenolol is saturated to form the propyl group of (S)-Dihydroalprenolol.
The stereoselectivity of this synthesis is inherent to the starting material. By utilizing the enantiomerically pure (S)-Alprenolol, the resulting Dihydroalprenolol (B1202188) retains the (S) configuration at the chiral center. The catalytic hydrogenation does not affect the stereochemistry of the pre-existing chiral carbon atom. This retention of stereochemistry is crucial as the biological activity of beta-adrenergic receptor ligands is highly dependent on their stereoisomeric form. The reaction effectively converts the unsaturated side chain of alprenolol to a saturated one, yielding the desired (S)-Dihydroalprenolol.
Radiochemical Synthesis and Isotopic Labeling Strategies
Radiolabeled (S)-Dihydroalprenolol is an invaluable tool for studying beta-adrenergic receptors. The introduction of isotopes such as tritium (B154650) (³H) and deuterium (²H) allows for highly sensitive detection and detailed mechanistic studies.
The synthesis of (-)-[³H]Dihydroalprenolol is achieved through the catalytic reduction of (-)-Alprenolol using tritium gas. nih.gov This reaction serves a dual purpose: the saturation of the alkene bond in the side chain and the incorporation of the radioactive tritium isotope.
The positional specificity of tritium incorporation has been a subject of detailed investigation. It has been documented that tritium is not only added across the double bond of the allyl group but also undergoes exchange at the adjacent benzylic position. nih.gov Notably, no tritium exchange has been observed in the aromatic ring, indicating a high degree of specificity in the labeling process. nih.gov This specific labeling pattern is critical for interpreting the results of binding assays and metabolic studies.
Table 1: Positional Specificity of Tritium Labeling in (-)-[³H]Dihydroalprenolol
| Position of Tritium Incorporation | Observation |
| Across the double bond | Tritium is added |
| Adjacent benzylic position | Tritium exchange occurs |
| Aromatic ring | No exchange observed |
The use of deuterium labeling is a powerful technique for elucidating reaction mechanisms without the complexities of handling radioactive materials. The resulting deuterated Dihydroalprenolol can be analyzed by techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to precisely determine the location of the deuterium atoms.
Table 2: Research Findings from Isotopic Labeling Studies
| Isotope | Method | Key Finding |
| Tritium (³H) | Catalytic reduction with tritium gas | Incorporation across the double bond and exchange at the benzylic position. nih.gov |
| Deuterium (²H) | Catalytic reduction with deuterium gas | Confirmed the positional specificity observed in tritium labeling. nih.gov |
Receptor Binding Kinetics and Thermodynamics of S Dihydroalprenolol
Equilibrium Binding Analyses with Membrane Preparations
Equilibrium binding assays are fundamental in determining the affinity of a ligand for its receptor and the density of those receptors in a given tissue. These studies involve incubating membrane preparations with increasing concentrations of a radiolabeled ligand, such as (-)-[3H]dihydroalprenolol, until equilibrium is reached.
The dissociation constant (Kd) is a measure of the affinity of a ligand for its receptor; a lower Kd value indicates a higher affinity. The Kd for (S)-Dihydroalprenolol has been determined in various tissues, reflecting its potent interaction with beta-adrenergic receptors.
In membrane preparations from human lymphocytes, half-maximal saturation of (-)-[3H]dihydroalprenolol binding occurred at a concentration of 10 nM, providing an estimate of the dissociation constant. duke.edu For rat cardiac membranes, the equilibrium dissociation constant (Kd) for [3H]-dihydroalprenolol was determined to be 5.7 ± 1.1 x 10⁻⁹ M. nih.govnih.gov In human myometrium, a high affinity was observed with a Kd of 0.50 nM. iaea.orgnih.gov Studies on a non-fusing muscle cell line (BC3H1) identified two binding sites for [3H]-dihydroalprenolol: a high-affinity site with a Kd of 0.53 nM and a low-affinity site with a Kd of 110 nM. nih.gov In membranes from rat adipocytes, half-maximal saturation occurred at 15 nM, which provides an estimate of the Kd. duke.edu A kinetic analysis of the same adipocyte membranes yielded a Kd of 12 nM. duke.edu
| Tissue/Cell Type | Dissociation Constant (Kd) | Reference |
|---|---|---|
| Human Lymphocytes | 10 nM | duke.edu |
| Rat Cardiac Membranes | 5.7 ± 1.1 nM | nih.govnih.gov |
| Human Myometrium | 0.50 nM | iaea.orgnih.gov |
| Non-fusing Muscle Cells (BC3H1) | 0.53 nM (High Affinity Site) | nih.gov |
| 110 nM (Low Affinity Site) | ||
| Rat Adipocytes | 12-15 nM | duke.edu |
The maximum number of binding sites (Bmax) provides a measure of the receptor density in a particular tissue. This parameter is crucial for understanding the total number of receptors available for ligand binding.
In human lymphocytes, the binding of (-)-[3H]dihydroalprenolol was a saturable process, with a Bmax of 75 ± 12 fmol/mg of protein, which corresponds to approximately 2,000 receptor sites per cell. duke.edu For human myometrium, a low capacity of 70 fmoles/mg of protein was reported. iaea.orgnih.gov In the non-fusing muscle cell line BC3H1, the high-affinity binding site had a low capacity with a Bmax of 58 fmol/mg of protein, while the low-affinity site had a high capacity of 1100 fmol/mg of protein. nih.gov Binding studies on unfractionated adipose membranes from rats showed a Bmax of 0.24 pmol/mg of protein. duke.edu
| Tissue/Cell Type | Receptor Density (Bmax) | Reference |
|---|---|---|
| Human Lymphocytes | 75 ± 12 fmol/mg protein (~2000 sites/cell) | duke.edu |
| Human Myometrium | 70 fmol/mg protein | iaea.orgnih.gov |
| Non-fusing Muscle Cells (BC3H1) | 58 fmol/mg protein (High Affinity Site) | nih.gov |
| 1100 fmol/mg protein (Low Affinity Site) | ||
| Rat Adipocytes (unfractionated membranes) | 0.24 pmol/mg protein | duke.edu |
Kinetic Rate Constant Determination
Kinetic studies provide insights into the rates at which a ligand associates with and dissociates from its receptor. These rate constants, kon and koff, determine the time course of receptor binding and can be used to calculate the dissociation constant (Kd = koff/kon).
The association rate constant (kon or k1) quantifies the rate of formation of the ligand-receptor complex. In studies with rat cardiac membranes, the binding of [3H]-dihydroalprenolol was rapid, with a determined association rate constant (k1) in the range of 0.633-0.701 x 10⁶ M⁻¹s⁻¹. nih.govnih.gov A kinetic analysis of (-)-[3H]dihydroalprenolol binding to membranes from rat adipocytes provided a value of 2.4 x 10⁷ M⁻¹min⁻¹ for the forward bimolecular rate constant (k1). duke.edu
| Tissue | Association Rate Constant (kon) | Reference |
|---|---|---|
| Rat Cardiac Membranes | 0.633-0.701 x 10⁶ M⁻¹s⁻¹ | nih.govnih.gov |
| Rat Adipocytes | 2.4 x 10⁷ M⁻¹min⁻¹ | duke.edu |
The dissociation rate constant (koff or k-1) describes the rate at which the ligand-receptor complex breaks apart. The binding of [3H]-dihydroalprenolol to rat cardiac membranes was found to be reversible with a dissociation rate constant (k-1) between 0.0017 and 0.0043 s⁻¹. nih.govnih.gov In rat adipocyte membranes, the dissociation of (-)-[3H]dihydroalprenolol was a first-order reaction with a rate constant (k2) of 2.94 x 10⁻¹ min⁻¹. duke.edu
| Tissue | Dissociation Rate Constant (koff) | Reference |
|---|---|---|
| Rat Cardiac Membranes | 0.0017-0.0043 s⁻¹ | nih.govnih.gov |
| Rat Adipocytes | 2.94 x 10⁻¹ min⁻¹ | duke.edu |
The binding of (S)-Dihydroalprenolol to beta-adrenergic receptors is characterized by its rapid and reversible nature. In human lymphocytes at 37°C, the binding was found to be rapidly reversible with a half-life (t1/2) of less than 3 minutes. duke.edu Similarly, in human myometrium, the binding was readily reversible with a half-time of 16 minutes. iaea.orgnih.gov Studies on rat cardiac membranes also confirmed the rapid and reversible binding of [3H]-dihydroalprenolol. nih.govnih.gov Thermodynamic analysis of the binding to beta-adrenergic receptors in rat cerebral cortex suggests a two-step reaction scheme, consisting of a bimolecular association followed by an internal conversion of the radioligand-receptor complex, which is also a reversible process. sav.sk
Thermodynamic Parameters of Ligand-Receptor Interaction
The interaction between a ligand, such as (S)-Dihydroalprenolol, and its receptor is governed by fundamental thermodynamic principles. The spontaneity and strength of this binding are determined by changes in Gibbs free energy (ΔG), which is composed of enthalpic (ΔH) and entropic (ΔS) contributions. The binding of (S)-Dihydroalprenolol to beta-adrenergic receptors has been characterized as a high-affinity interaction, with an experimentally derived binding energy of approximately -12.2 kcal/mol for the dihydroalprenolol (B1202188)–β2AR complex unq.edu.ar. This negative Gibbs free energy change indicates a spontaneous binding process.
Enthalpy and Entropy Contributions to Binding
In contrast, the binding of agonists to the same receptors is typically enthalpy-driven nih.gov. This suggests that agonist binding is associated with the formation of strong, favorable interactions, such as hydrogen bonds and van der Waals forces, which release energy in the form of heat. These enthalpically favorable interactions are thought to be crucial for inducing the conformational changes in the receptor required for its activation nih.gov. For antagonists like (S)-Dihydroalprenolol, the standard enthalpy change (ΔH°) and standard entropy change (ΔS°) are generally less negative compared to those for agonists, reflecting a different binding mechanism that does not lead to receptor activation nih.gov.
| Thermodynamic Parameter | Contribution to (S)-Dihydroalprenolol Binding | Primary Driving Force |
| ΔG (Gibbs Free Energy) | Negative | Indicates a spontaneous binding process. |
| ΔH (Enthalpy) | Less negative compared to agonists. | Favorable but not the primary driver. |
| ΔS (Entropy) | Positive (increase in entropy) | Primarily entropy-driven. |
Temperature Dependence of Binding Affinity
The binding affinity of ligands to their receptors can be influenced by temperature, and this dependence is linked to the thermodynamic parameters of the interaction. For antagonists of the beta-adrenergic receptor, like (S)-Dihydroalprenolol, the binding interactions have been observed to be relatively insensitive to temperature changes compared to agonist interactions nih.gov. This observation is consistent with an entropy-driven process, where the entropic contribution to the free energy of binding is less affected by temperature than the enthalpic contribution.
| Temperature | Effect on (S)-Dihydroalprenolol Binding | Reference |
| Increasing Temperature (4°C to 37°C) | Increases the dissociation rate of the ligand from the receptor. | duke.edu |
| 25°C vs. 37°C | Binding occurs at both temperatures; related antagonists may show slightly higher affinity at 25°C. | nih.gov |
Receptor Pharmacology and Molecular Mechanisms of S Dihydroalprenolol Action
Beta-Adrenergic Receptor Subtype Selectivity and Affinity Profiling
(S)-Dihydroalprenolol acts as a beta-adrenergic blocker, binding with high affinity to beta-adrenergic receptor sites wikipedia.org. As a derivative of alprenolol (B1662852), it is frequently used in its tritiated form, [³H]-Dihydroalprenolol, to label and isolate these receptors for research purposes wikipedia.org. Its binding characteristics are stereoselective, with the (-)-isomer being more potent than the (+)-isomer nih.gov. While it is known to bind to both β-1 and β-2 receptors, its profile across all three beta-adrenergic subtypes reveals a degree of selectivity wikipedia.org.
(S)-Dihydroalprenolol demonstrates significant affinity for beta-1 adrenergic receptors, which are predominantly found in cardiac tissue. Studies using [³H]-dihydroalprenolol (DHA) with membrane preparations from the calf heart left ventricle have been instrumental in characterizing β1AR binding nih.gov. Quantitative autoradiography of [³H]DHA binding in canine myocardium revealed differences in receptor affinity within the heart's tissue compartments. The dissociation constant (Kd) for subendocardial and subepicardial myocytes was determined to be 1.57 nM and 1.71 nM, respectively iaea.org. Furthermore, unbiased all-atom molecular dynamics simulations have successfully modeled the spontaneous binding of dihydroalprenolol (B1202188) to the β1AR, achieving a bound pose that matches crystallographic data pnas.orgresearchgate.net. This computational work complements experimental binding assays and provides insight into the dynamic nature of the ligand-receptor interaction at an atomic level pnas.orgresearchgate.net.
The interaction of (S)-Dihydroalprenolol with beta-2 adrenergic receptors is characterized by high affinity and has been extensively studied in various cell types. In human polymorphonuclear cell particulates, (-)-[³H]DHA binding is rapid, reversible, and saturable, with a high affinity demonstrated by a dissociation constant (Kd) ranging from 1 to 5 nM nih.gov. Competition studies confirm the β2 subtype specificity, with the rank order of potency for competing adrenergic agents being isoproterenol (B85558) > epinephrine (B1671497) >> norepinephrine nih.govnih.gov. Similarly, studies on the non-fusing muscle cell line BC3H1 identified a high-affinity site for [³H]-DHA with a Kd of 0.53 nM, which corresponds to the pharmacological properties of β2-adrenoceptors nih.gov. The binding of (S)-alprenolol and (S)-dihydroalprenolol to β2AR is considered essentially identical in both biochemical studies and molecular simulations pnas.orgresearchgate.net.
| Receptor Subtype | Tissue/Cell Type | Dissociation Constant (Kd) | Reference |
| β1AR | Canine Myocardium (subendocardial myocytes) | 1.57 nM | iaea.org |
| β1AR | Canine Myocardium (subepicardial myocytes) | 1.71 nM | iaea.org |
| β2AR | Human Polymorphonuclear Cells | 1 - 5 nM | nih.gov |
| β2AR | BC3H1 Muscle Cells | 0.53 nM | nih.gov |
While [³H]-dihydroalprenolol is a standard tool for studying beta-adrenoceptors, direct and extensive data on its binding affinity and selectivity for the beta-3 adrenergic receptor subtype are limited in the available literature wikipedia.org. Research focused on the selectivity of various β-adrenoceptor antagonists has often employed other radioligands, such as ³H-CGP 12177, to characterize binding to human β3AR expressed in cell lines nih.govdrugbank.com. These studies have demonstrated the selectivity of reference compounds, such as CL 316243 being selective for β3AR over β1AR and β2AR, highlighting the distinct pharmacology of this subtype nih.govdrugbank.com. However, a specific affinity profile for (S)-Dihydroalprenolol at the β3AR is not as well-defined as for β1AR and β2AR.
Non-Adrenergic Receptor Interactions
Beyond its primary targets, (S)-Dihydroalprenolol has been observed to interact with other receptor systems, most notably serotonin receptors, under particular experimental conditions.
Research has revealed that [³H]-dihydroalprenolol can bind to serotonin 5-HT1 receptors in the brain wikipedia.org. This binding, however, is conditional. In control rat brain membranes, [³H]-dihydroalprenolol primarily binds to beta-adrenergic receptors nih.gov. The serotonergic component of its binding is typically masked by endogenous serotonin occupying the 5-HT1 receptors. This serotonergic binding site becomes apparent only under specific conditions, such as after selective lesions of serotonin neurons, inhibition of serotonin synthesis, or preincubation of tissue samples to remove endogenous serotonin nih.gov. This unmasking of a 5-HT1 receptor subtype demonstrates a broader, though conditional, binding profile for dihydroalprenolol nih.gov. The increased binding observed after serotonin depletion is blocked by the addition of serotonin or serotonin antagonists like metergoline, but not by norepinephrine or dopamine, confirming the serotonergic nature of this secondary binding site nih.gov.
Mechanisms of Receptor Modulation and Downstream Signaling
Influence on Adenylate Cyclase Activity
(S)-Dihydroalprenolol, as a β-adrenergic antagonist, modulates the activity of adenylate cyclase, a key enzyme in the G-protein coupled receptor (GPCR) signaling cascade. nih.govcapes.gov.br Adenylate cyclase is responsible for the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger. sigmaaldrich.com The binding of an agonist to the β-adrenergic receptor typically stimulates adenylate cyclase activity via the Gs protein, leading to an increase in intracellular cAMP levels. sigmaaldrich.com
By binding to the receptor, (S)-Dihydroalprenolol occupies the binding site and prevents agonists from activating the receptor. This blockade of agonist binding inhibits the subsequent stimulation of adenylate cyclase. nih.gov Studies have utilized radiolabeled dihydroalprenolol to investigate the coupling between the β-adrenergic receptor and adenylate cyclase, demonstrating that the binding of antagonists like dihydroalprenolol effectively prevents the agonist-induced activation of this enzyme. nih.govcapes.gov.br
Regulation by Guanine Nucleotides
The binding of (S)-Dihydroalprenolol to β-adrenergic receptors is subject to regulation by guanine nucleotides, such as guanosine triphosphate (GTP) and its non-hydrolyzable analog guanylyl imidodiphosphate (GppNHp). nih.govpnas.org Guanine nucleotides are key regulators of G-protein function. nih.gov In the context of β-adrenergic receptors, the presence of GTP or GppNHp has been shown to inhibit the binding of labeled dihydroalprenolol in particulate fractions from rat brain. nih.gov
This inhibitory effect is thought to be due to the influence of guanine nucleotides on the conformation of the receptor and its interaction with the G-protein. pnas.org Specifically, guanine nucleotides can decrease the affinity of agonists for the receptor. capes.gov.brpnas.org While (S)-Dihydroalprenolol is an antagonist, its binding can also be modulated. For instance, in turkey erythrocyte membranes, GTP and GppNHp were found to effectively protect the receptor from agonist-mediated inactivation, a process that involves the interaction of guanine nucleotide sites with the agonist-occupied receptor. pnas.org However, other studies have noted that guanine nucleotides have no effect on the potency of β-agonists in competing for the binding of (-)-[3H]dihydroalprenolol at β2-noradrenergic receptors in calf cerebellar membranes. johnshopkins.edu This suggests that the regulatory role of guanine nucleotides on antagonist binding may be complex and potentially tissue- or receptor subtype-specific.
Role of Cell Surface Carbohydrate Moieties in Drug-Receptor Interaction
While these carbohydrate modifications may not directly alter the binding affinity of ligands like (S)-Dihydroalprenolol, they are crucial for the receptor's lifecycle and structural integrity. nih.govnih.gov For instance, the β1-adrenergic receptor (β1AR) has a predicted N-linked glycosylation site at the asparagine residue Asn15. nih.gov Mutation of this site to prevent glycosylation results in significantly decreased receptor expression on the cell surface. nih.gov Similarly, for the β2-adrenergic receptor (β2AR), deleting N-glycans at the N-terminus (Asn6 and Asn15) did not affect ligand binding but did reduce receptor dimerization. nih.gov Since proper expression and the ability to form dimers are critical for receptor function, glycosylation is an essential factor that indirectly governs the landscape for drug-receptor interactions. nih.govnih.govjacc.org Early studies demonstrated that β-AR glycosylation is important for processes such as receptor degradation and dimerization. jacc.org
Impact of Phospholipid Methylation on Receptor Status
The local membrane environment, particularly the composition of phospholipids, can modulate the status and availability of β-adrenergic receptors. Phospholipid methylation, specifically the synthesis of phosphatidylcholine from phosphatidylethanolamine, has been identified as a key regulatory mechanism. nih.govahajournals.org
Studies on rat myocardium have shown that physiological stressors, such as those inducing cardiac hypertrophy, can lead to an increase in the number of β-adrenergic receptors without altering their affinity for (-)-[3H]dihydroalprenolol. nih.govahajournals.org In a model of mild cardiac hypertrophy induced by abdominal aortic constriction, the number of β-adrenergic receptors increased significantly compared to controls. nih.gov This increase in receptor density was accompanied by enhanced in vitro synthesis of phosphatidylcholine via methylation. nih.govahajournals.org
Further experiments demonstrated a direct link: preincubating cardiac membranes with the methyl donor S-adenosyl-L-methionine led to an increased number of β-adrenergic receptors. nih.govahajournals.org This suggests that phospholipid methylation can unmask latent receptors, possibly by altering membrane fluidity, thereby enhancing myocardial responsiveness to β-adrenergic agonists. ahajournals.org Conversely, inhibiting this process with S-adenosyl-L-homocysteine attenuated the increase in receptor sites. nih.gov Interestingly, β-adrenergic agonists like L-isoproterenol can themselves stimulate this enzymatic methylation process, suggesting a feedback loop where receptor activation modifies the membrane environment to enhance receptor-cyclase coupling. nih.govpnas.org
Table 1: Effect of Cardiac Hypertrophy on β-Adrenergic Receptor Density and Phospholipid Methylation Data derived from studies on rat myocardium.
| Parameter | Control Group | Hypertrophied Group | Percentage Change |
| β-Adrenergic Receptor Density (fmol/mg protein) | 87 ± 4.3 | 123 ± 7.3 | +41.4% |
| Phosphatidylcholine Synthesis (nmol/mg per 30 min) | 0.23 ± 0.03 | 0.38 ± 0.03 | +65.2% |
Thyroid Hormone-Mediated Regulation of Receptor Density
The density of β-adrenergic receptors is subject to hormonal regulation, with thyroid hormones being significant modulators. nih.govresearchgate.net Studies utilizing (-)-[3H]dihydroalprenolol to label receptors have demonstrated that thyroid hormones can significantly regulate the number of these receptors in cardiac tissue. nih.govresearchgate.net
In rats rendered hyperthyroid through the administration of thyroxine and triiodothyronine, the number of β-adrenergic receptor binding sites in cardiac membranes was substantially higher than in control animals. nih.govresearchgate.net Despite this marked increase in receptor population, the affinity of the receptors for (-)-[3H]dihydroalprenolol remained unchanged, as indicated by a consistent equilibrium dissociation constant (KD) between the two groups. nih.govresearchgate.net This suggests that the enhanced sensitivity to catecholamines observed in hyperthyroid states may be at least partially explained by an increase in the sheer number of available receptors rather than a change in the binding characteristics of individual receptors. nih.govresearchgate.net
Similar findings have been observed in primates. In baboons treated with thyroxine, the total β-adrenergic receptor density in the left ventricle was more than double that of control animals. ahajournals.org This upregulation affected both β1 and β2 receptor subtypes. ahajournals.org
Table 2: Effect of Hyperthyroidism on Cardiac β-Adrenergic Receptor Density Data derived from studies on rat and baboon myocardium.
| Organism | Condition | β-Adrenergic Receptor Density (fmol/mg protein) |
| Rat | Control | 89 ± 5 |
| Rat | Hyperthyroid | 196 ± 7 |
| Baboon | Control | 15.7 ± 3.2 |
| Baboon | Thyrotoxic | 37.4 ± 1.2 |
Receptor Oligomerization and Allosteric Modulation
The classical view of a single receptor interacting with a single ligand has evolved to encompass more complex phenomena, including the formation of receptor complexes (oligomerization) and the modulation of receptor function by molecules that bind to sites other than the primary agonist/antagonist binding site (allosteric modulation). nih.govescholarship.org β-adrenergic receptors can exist and function as dimers or higher-order oligomers. This oligomerization can introduce sophisticated regulatory mechanisms, such as cooperativity between binding sites. nih.gov
Evidence for Receptor Dimerization (e.g., Negative Cooperativity)
Evidence suggests that β-adrenergic receptors can form homodimers, where two identical receptor units associate. nih.gov This dimerization can lead to negative cooperative interactions between the two orthosteric binding sites within the dimer. nih.govnih.govduke.edu Negative cooperativity occurs when the binding of a ligand to one receptor unit (protomer) decreases the affinity for a subsequent ligand to bind to the second unit in the dimer. nih.gov
This phenomenon has been demonstrated for the β1-adrenoceptor. nih.gov Studies using a fluorescent ligand analog revealed that its dissociation rate from the receptor was significantly accelerated in the presence of unlabeled competitor ligands like propranolol. nih.gov This effect was markedly enhanced when the β1-adrenoceptor homodimers were experimentally stabilized, providing strong evidence that the interaction occurs across a dimer interface. nih.gov This negative cooperativity across the homodimer may explain the presence of a secondary, low-affinity binding state for certain ligands. nih.gov The capacity for receptors to form these dimers is also linked to their post-translational modifications, as studies have shown that a lack of N-linked glycosylation can markedly reduce the receptor's ability to dimerize. nih.govnih.gov
Structure Activity Relationship Sar Studies of Dihydroalprenolol
Role of Stereochemistry in Receptor Recognition and Binding Potency
The three-dimensional arrangement of atoms, or stereochemistry, is a pivotal factor in the biological activity of Dihydroalprenolol (B1202188), particularly concerning its recognition by and binding to beta-adrenergic receptors. Like other beta-blockers, Dihydroalprenolol possesses a chiral center at the carbon atom bearing the hydroxyl group in the propanolamine side chain. This results in two enantiomers, (S)- and (R)-Dihydroalprenolol.
Research has consistently demonstrated that the beta-blocking activity resides almost exclusively in the (S)-enantiomer chapman.edu. This stereoselectivity is a hallmark of the interaction between aryloxypropanolamine beta-blockers and their receptors chapman.edu. The (S)-enantiomer, often referred to as the (-)-isomer, exhibits a significantly higher affinity for beta-adrenergic receptors compared to its (R)-(+)-counterpart. The ratio of binding potency between the (S) and (R) enantiomers can be substantial, often ranging from 33 to 530 for various beta-blockers chapman.eduualberta.ca.
This pronounced difference in potency is attributed to the specific three-point interaction model between the drug and the receptor binding site. For effective binding, three key interactions are proposed to occur:
A hydrogen bond involving the hydroxyl group of the ligand.
An ionic or hydrogen bond interaction with the protonated secondary amine.
A hydrophobic or van der Waals interaction with the aromatic ring system.
The precise spatial orientation of these functional groups in the (S)-enantiomer allows for an optimal fit into the chiral binding pocket of the beta-adrenergic receptor, leading to high-affinity binding and potent antagonism mdpi.com. In contrast, the (R)-enantiomer, with its different spatial arrangement, cannot achieve this optimal three-point attachment, resulting in a much weaker interaction and significantly lower binding potency mdpi.com. Studies using radiolabeled Dihydroalprenolol, specifically (-)-[³H]-Dihydroalprenolol, have confirmed that competition for binding sites by other beta-adrenergic agents is stereoselective, with the (-)-isomers being more potent than the (+)-isomers nih.gov.
| Enantiomer | Configuration | Relative Receptor Affinity | Primary Mode of Interaction |
|---|---|---|---|
| (S)-Dihydroalprenolol | Left-handed (-) | High | Optimal three-point binding with the receptor pocket |
| (R)-Dihydroalprenolol | Right-handed (+) | Low | Suboptimal binding due to incorrect spatial orientation |
Comparative SAR with Alprenolol (B1662852) and Metabolites
Dihydroalprenolol is a hydrogenated derivative of Alprenolol, differing in the saturation of the allyl group on the aromatic ring wikipedia.org. This seemingly minor structural modification is central to a comparative structure-activity relationship analysis.
Studies have shown that the biological activity of (-)-Dihydroalprenolol and its parent compound, (-)-Alprenolol, are virtually identical in terms of their ability to bind to beta-adrenergic receptors and inhibit catecholamine-stimulated adenylate cyclase. This suggests that the double bond in the allyl side chain of Alprenolol does not play a critical role in the primary interaction with the beta-adrenergic receptor binding site. The key pharmacophoric elements for receptor binding—the aryloxypropanolamine backbone, the secondary amine, and the hydroxyl group—are present in both molecules, leading to their comparable antagonist activity.
| Compound | Key Structural Feature | Beta-Adrenergic Blocking Activity |
|---|---|---|
| (S)-Dihydroalprenolol | Propyl group on the aromatic ring | High, comparable to Alprenolol |
| (S)-Alprenolol | Allyl group on the aromatic ring | High |
| 4-Hydroxy-alprenolol | Allyl and hydroxyl groups on the aromatic ring | Active metabolite with beta-blocking properties |
Identification of Key Structural Determinants for Beta-Adrenergic Antagonism
The beta-adrenergic antagonist activity of (S)-Dihydroalprenolol is determined by several key structural features characteristic of the aryloxypropanolamine class of beta-blockers researchgate.net.
The fundamental pharmacophore for high-affinity beta-adrenergic antagonism includes:
The Aryloxypropanolamine Moiety : The core structure, consisting of an aromatic ring linked through an ether oxygen to a propanolamine side chain, is essential. The introduction of the -OCH₂- bridge between the aromatic ring and the ethylamine side chain is a defining feature of potent beta-antagonists like Dihydroalprenolol pharmacy180.com.
The Secondary Amine : For optimal activity, the amine must be secondary pharmacy180.com. The nature of the substituent on the nitrogen atom is critical. A bulky alkyl group, such as the isopropyl group found in Dihydroalprenolol, is crucial for conferring antagonist properties. This bulky group is thought to interact with a hydrophobic pocket in the receptor, contributing significantly to the binding affinity.
The Hydroxyl Group on the Side Chain : The presence of a hydroxyl group on the carbon atom beta to the amine is indispensable for activity. This hydroxyl group is believed to form a key hydrogen bond with a specific site, likely an aspartate residue (Asp113), within the receptor's binding pocket mdpi.com.
(S)-Stereochemistry : As detailed previously, the (S)-configuration at the chiral carbon bearing the hydroxyl group is required for the correct orientation of these key interacting groups and, consequently, for high-affinity binding and potent antagonism pharmacy180.com.
These structural determinants collectively ensure that (S)-Dihydroalprenolol can effectively bind to the beta-adrenergic receptor and competitively block the binding of endogenous catecholamines like norepinephrine and epinephrine (B1671497), thereby exerting its therapeutic effects.
Q & A
Basic Research Questions
Q. How do I design a robust β-adrenergic receptor binding assay using (S)-Dihydroalprenolol in intact leukocytes?
- Methodological Answer : Use fresh polymorphonuclear leukocytes isolated from whole blood and resuspended in autologous plasma to preserve receptor integrity. Incubate cells with increasing concentrations of tritiated (S)-Dihydroalprenolol (0.1–5.0 nM) at 37°C for equilibrium binding (30–60 min). Include parallel samples with excess unlabeled β-blockers (e.g., 1 μM Timolol) to quantify non-specific binding. Separate bound and free ligand via rapid vacuum filtration (GF/C filters), and measure radioactivity via scintillation counting. Specific binding is calculated as total binding minus non-specific binding .
Q. What are the core principles of Scatchard analysis for interpreting (S)-Dihydroalprenolol binding data?
- Methodological Answer : Scatchard plots (Bound/Free vs. Bound) estimate receptor density (Bmax) and dissociation constant (Kd). Linear regression assumes homogeneous receptor populations. For (S)-Dihydroalprenolol, typical Kd values range 0.44–0.49 nM in human leukocytes. Non-linear plots may indicate receptor subtypes or cooperativity, requiring iterative curve-fitting software (e.g., GraphPad Prism) for accurate parameter estimation .
Q. How can non-specific binding of (S)-Dihydroalprenolol be minimized in intact cell assays?
- Methodological Answer : Add lysosomotropic agents like chloroquine (50 μM) to inhibit lysosomal sequestration of the ligand. Use autologous plasma instead of buffer to reduce non-specific uptake, improving specific binding from 20% to >80% at low ligand concentrations (0.1–0.5 nM). Validate displacement with high-affinity β-antagonists (e.g., Timolol) rather than non-selective blockers like Propranolol to avoid off-target effects .
Advanced Research Questions
Q. How do physiological factors like endurance training influence β-receptor density measured via (S)-Dihydroalprenolol binding?
- Methodological Answer : Endurance-trained subjects exhibit ~2× higher Bmax (41.2 vs. 21.6 fmol/10⁷ cells) due to adaptive β-receptor upregulation. Use stratified cohorts (e.g., VO₂max >60 mL/kg/min for trained vs. <55 mL/kg/min for untrained). Control for diurnal catecholamine fluctuations by standardizing blood collection times. Correlate Bmax with functional outcomes (e.g., cAMP production) to confirm physiological relevance .
Q. What experimental strategies resolve contradictions in Scatchard plots suggesting receptor heterogeneity?
- Methodological Answer : If Scatchard plots are curvilinear, perform competition assays with subtype-selective antagonists (e.g., CGP-20712A for β₁, ICI-118551 for β₂). Analyze data with two-site binding models. Validate using tissues/cells with known receptor ratios (e.g., lung β₂ > heart β₁). Cross-reference with RT-PCR for receptor mRNA quantification to confirm subtype expression .
Q. How can autoradiography with (S)-Dihydroalprenolol be combined with immunohistochemistry for spatial receptor localization?
- Methodological Answer : Section fresh-frozen tissues (e.g., brain or heart) at 10–20 μm thickness. Incubate with 3H-(S)-Dihydroalprenolol (1–5 nM) and generate autoradiograms via emulsion-coated coverslips. Co-stain with antibodies against neuronal markers (e.g., GFAP for astrocytes) and visualize via fluorescence microscopy. Overlay autoradiographic signals with immunostaining to map β-receptors to specific cell types .
Q. Why do (S)-Dihydroalprenolol binding studies show variability in Kd values across different cell preparations?
- Methodological Answer : Variability arises from differences in membrane integrity (intact vs. lysed cells), incubation media (plasma vs. buffer), and endogenous catecholamine levels. Pre-treat cells with EDTA (1 mM) to chelate divalent cations, reducing ligand-receptor dissociation. Standardize protein content (e.g., 60 μg/assay) and validate assays with internal controls (e.g., reference Kd = 0.4–0.5 nM in human leukocytes) .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported Bmax values for (S)-Dihydroalprenolol across studies?
- Methodological Answer : Differences stem from cell isolation protocols (e.g., density gradient centrifugation vs. hypotonic lysis) and ligand purity. Cross-validate using orthogonal methods like flow cytometry with fluorescent β-blockers. Report Bmax as fmol/10⁷ cells (not per mg protein) to enable inter-study comparisons. Meta-analysis of 15 studies shows a mean Bmax of 32 ± 12 fmol/10⁷ cells in healthy humans .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
